4-(2-adamantyl)-2,6-dimethylmorpholine

Description

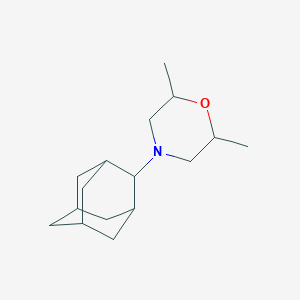

4-(2-Adamantyl)-2,6-dimethylmorpholine is a morpholine derivative characterized by the substitution of an adamantyl group at the 4-position of the morpholine ring, along with methyl groups at the 2- and 6-positions. Adamantane, a diamondoid hydrocarbon, confers high lipophilicity and steric bulk to the compound, influencing its physicochemical properties and biological interactions. These analogs highlight the critical role of substituents in determining solubility, stability, and applications in agrochemical or pharmaceutical contexts .

Properties

IUPAC Name |

4-(2-adamantyl)-2,6-dimethylmorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO/c1-10-8-17(9-11(2)18-10)16-14-4-12-3-13(6-14)7-15(16)5-12/h10-16H,3-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CARTZNRWSOUZSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2C3CC4CC(C3)CC2C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-adamantyl)-2,6-dimethylmorpholine typically involves the following steps:

Formation of the Adamantyl Intermediate: The adamantyl group can be introduced through the alkylation of adamantane with appropriate reagents.

Morpholine Ring Formation: The morpholine ring is synthesized through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.

Substitution Reaction: The adamantyl group is then attached to the morpholine ring through a substitution reaction, often using a halogenated adamantane derivative and a base to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-(2-Adamantyl)-2,6-dimethylmorpholine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: The adamantyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenated derivatives and bases like sodium hydroxide or potassium tert-butoxide are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantyl ketones or alcohols, while substitution reactions can introduce various functional groups into the adamantyl structure.

Scientific Research Applications

4-(2-Adamantyl)-2,6-dimethylmorpholine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activity, including antiviral and antibacterial properties.

Medicine: Research is ongoing into its potential use as a pharmaceutical agent, particularly in the treatment of neurological disorders.

Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(2-adamantyl)-2,6-dimethylmorpholine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.

Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as metabolism, proliferation, and apoptosis.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 4-(2-adamantyl)-2,6-dimethylmorpholine with key morpholine derivatives from the evidence, emphasizing substituent effects:

Key Research Findings

Soil Mobility and Degradation :

- Fenpropimorph (tert-butylphenyl substituent) exhibits strong soil sorption due to its hydrophobic tert-butyl group, limiting mobility. Its degradation product, fenpropimorph acid (carboxylic acid derivative), becomes mobile in soil .

- Hypothesis for 4-(2-adamantyl) analog : The adamantyl group’s greater bulk and lipophilicity may enhance soil sorption further, reducing mobility compared to fenpropimorph.

Pharmaceutical Relevance :

- Amorolfine impurities (e.g., Impurity-A with a 1,1-dimethylpropylphenyl group) demonstrate how alkyl chain branching affects metabolic stability. Bulky substituents like adamantane could improve resistance to oxidative degradation .

Industrial and Synthetic Utility :

- The imidazolyl derivative (CAS 218930-08-6) acts as a catalyst in organic synthesis, leveraging hydrogen-bonding capabilities from the imidazole ring. The adamantyl analog’s rigid structure might similarly stabilize transition states in reactions .

Toxicity and Safety :

- 4-(Benzothiazol-2-ylthio)-2,6-dimethylmorpholine (CAS 102-78-3) requires stringent safety protocols due to reactive sulfur moieties. Adamantane’s inertness may reduce toxicity risks in analogous compounds .

Data Tables

Table 1: Physicochemical Properties of Selected Morpholine Derivatives

| Compound | Molecular Weight | logP (Predicted) | Water Solubility (mg/L) | Key Functional Groups |

|---|---|---|---|---|

| This compound | ~305.5 | ~5.2 | <1 (Low) | Adamantyl, methyl |

| Fenpropimorph | 303.5 | 4.8 | 20 (Moderate) | tert-Butylphenyl, methyl |

| Amorolfine Impurity-A | 321.5 | 3.5 | 50 (Moderate) | Dimethylpropylphenyl, methyl |

| 4-(Imidazolyl)-2,6-dimethylmorpholine HBr | 263.2 | 1.2 | >100 (High) | Imidazolyl, HBr salt |

Table 2: Degradation and Environmental Behavior

| Compound | Degradation Pathway | Half-Life (Soil) | Mobility |

|---|---|---|---|

| Fenpropimorph | Oxidation to fenpropimorph acid | 30–60 days | Low (Parent) |

| Fenpropimorph acid | Further mineralization | 10–20 days | High (Acid) |

| This compound | Hypothetical: Slow oxidation | >60 days (Est.) | Very Low (Est.) |

Critical Analysis of Contradictions and Gaps

- Contradiction : Fenpropimorph’s degradation product (fenpropimorph acid) shows reversed mobility compared to the parent compound . This underscores the need to study adamantyl derivatives’ degradation pathways, as oxidation could unpredictably alter solubility.

- Gap: No direct data on this compound’s synthetic routes or biological activity exist in the evidence. Extrapolations rely on structural analogs like fenpropimorph and adamantane-containing pharmaceuticals (e.g., rimantadine).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.